

Application Notes: Sepiwhite (Undecylenoyl Phenylalanine) Solubility in Cosmetic and Research-Grade Solvents

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Compound of Interest

Compound Name: Sepiwhite

Cat. No.: B1683452

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Introduction

Sepiwhite[™], with the INCI name Undecylenoyl Phenylalanine, is a lipoamino acid derived from phenylalanine, an essential amino acid, and undecylenic acid, a natural fatty acid.[1] It is a well-regarded active ingredient in the cosmetic industry, primarily utilized for its skin brightening and anti-hyperpigmentation properties.[1][2] Its mechanism of action involves the antagonism of the alpha-melanocyte-stimulating hormone (α -MSH), which inhibits the entire melanin synthesis cascade.[1][3][4] Understanding the solubility of **Sepiwhite** in various solvents is critical for formulation development, ensuring bioavailability, stability, and efficacy in final products. These application notes provide a comprehensive overview of **Sepiwhite**'s solubility characteristics in a range of cosmetic and research-grade solvents, along with detailed protocols for solubility determination.

Physicochemical Properties

- INCI Name: Undecylenoyl Phenylalanine
- CAS Number: 175357-18-3[5]
- Appearance: White to off-white crystalline powder[2]
- Molecular Formula: $C_{20}H_{29}NO_3$ [5]

- Molecular Weight: 331.45 g/mol [6][7]

Solubility Profile of Sepiwhite

Sepiwhite is a lipophilic molecule, which dictates its solubility in various solvent systems. Generally, it is soluble in oils, alcohols, and glycols, and insoluble in water under acidic to neutral pH conditions.[1][2] However, its solubility can be influenced by temperature and the pH of the system.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Sepiwhite** in common cosmetic and research-grade solvents. It is important to note that for many solvents, precise quantitative data is not readily available in the public domain, and the information is often presented as qualitative descriptors.

Solvent	Chemical Class	Quantitative Solubility	Temperature	Notes
Water	Protic	Insoluble[2]	Ambient	Becomes water-soluble at pH 7.0.[3]
Ethanol	Alcohol	Sparingly soluble (1-10 mg/mL)[5][8]	Ambient	Often used as a co-solvent to incorporate Sepiwhite into aqueous or hydroalcoholic formulas.
Propylene Glycol	Glycol	Soluble (Reported at 20% w/w in a user experiment)[9]	Ambient	A common solvent in cosmetic formulations.
Propanediol 1,3	Glycol	Soluble[1]	Ambient	A popular "natural" alternative to propylene glycol.
Dimethyl Sulfoxide (DMSO)	Sulfoxide	≥10 mg/mL[5][8]; 60 mg/mL[6]	Ambient	A common solvent for in vitro research applications. Sonication is recommended to aid dissolution.[6]
Octyldodecanol	Fatty Alcohol / Oil	Soluble	Elevated (e.g., 80°C)	Often recommended as a solvent in the oil phase of emulsions.

Caprylic/Capric Triglyceride	Ester / Oil	Soluble	Elevated (e.g., 80°C)	A common emollient and solvent in cosmetics.
Other Oils (e.g., Mineral Oil, Vegetable Oils)	Hydrocarbon / Triglyceride	Soluble ^[2]	Elevated (e.g., 80°C)	Generally requires heating to dissolve.

Note: The term "soluble" without a specific value indicates that the source confirms solubility but does not provide a quantitative measure. Researchers and formulators are encouraged to determine the exact solubility for their specific application and solvent grade.

Experimental Protocols

Protocol for Determination of Saturation Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method, consistent with principles outlined in OECD Test Guideline 105 for determining the solubility of substances.^{[10][11][12][13][14]} This method is suitable for determining the saturation solubility of **Sepiwhite** in various solvents.

4.1.1. Materials and Equipment

- **Sepiwhite** (Undecylenoyl Phenylalanine) powder
- Solvent of interest (cosmetic or research grade)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials or flasks with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- pH meter (for aqueous systems)

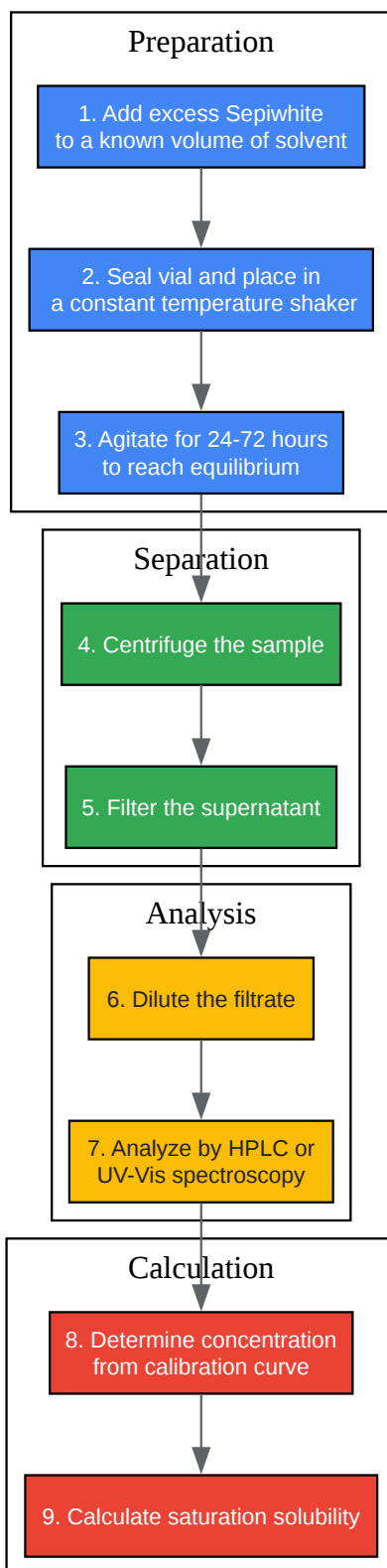
4.1.2. Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **Sepiwhite** powder to a known volume of the solvent in a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).[\[15\]](#)[\[16\]](#)
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
 - Carefully withdraw a known volume of the supernatant using a pipette. For highly accurate results, it is recommended to filter the supernatant through a syringe filter to remove any remaining micro-particulates. Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

- Analysis:
 - Quantitatively dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
 - Prepare a series of standard solutions of **Sepiwhite** of known concentrations.
 - Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
 - Construct a calibration curve from the standard solutions and determine the concentration of **Sepiwhite** in the diluted sample.
- Calculation of Solubility:
 - Calculate the original concentration of **Sepiwhite** in the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/100g .

Visualization of Experimental Workflow and Signaling Pathway

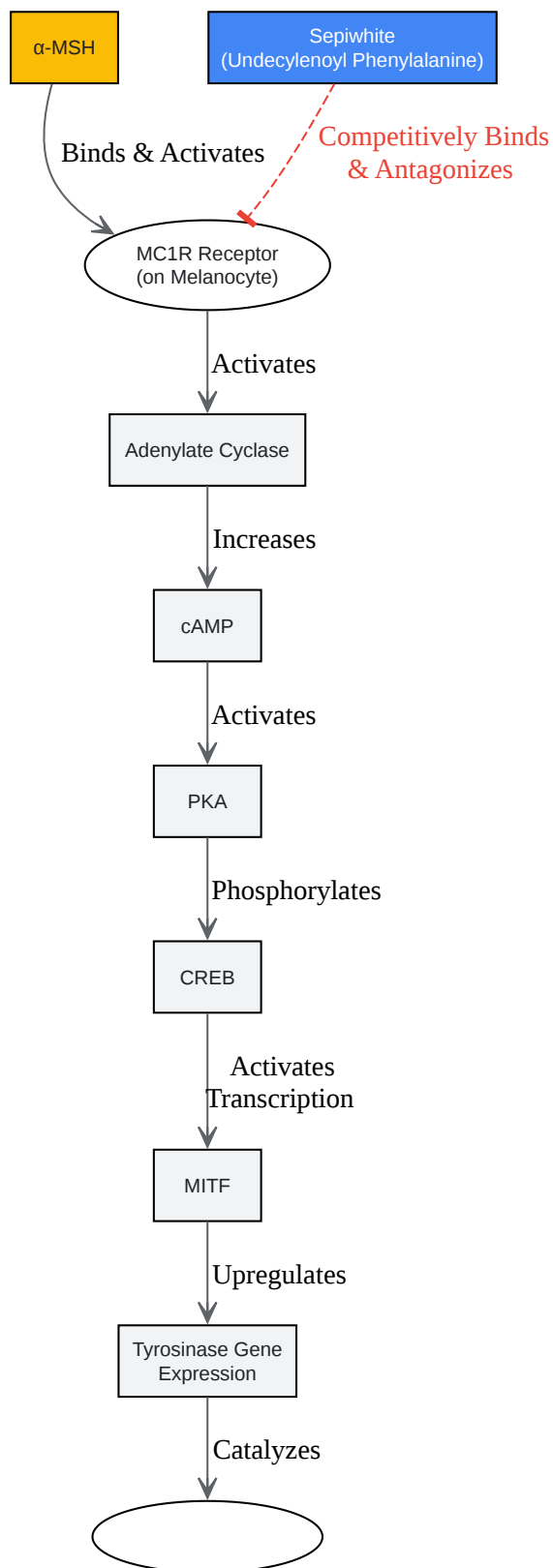
Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for determining the saturation solubility of **Sepiwhite**.

Signaling Pathway of Sepiwhite in Melanogenesis Inhibition



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Caption: **Sepiwhite**'s mechanism of action as an α -MSH antagonist in the melanogenesis pathway.

Conclusion

The solubility of **Sepiwhite** is a key parameter for its successful incorporation into cosmetic and dermatological formulations. Its lipophilic nature makes it suitable for oil-based systems, emulsions, and formulations rich in glycols and alcohols. While precise quantitative solubility data remains limited in publicly available literature, the provided protocols offer a robust framework for researchers and formulators to determine the solubility in their specific solvent systems. The understanding of its mechanism as an α -MSH antagonist further aids in the development of effective skin-brightening products.

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